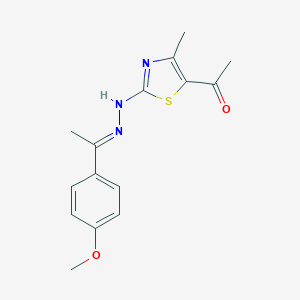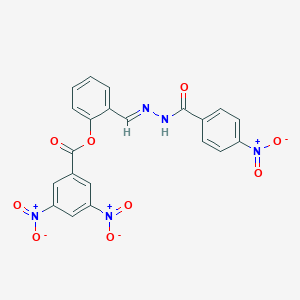
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a naphthyl group, and a dioxo-isoindolinecarboxylate moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenol with 1-naphthylamine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The temperature and pH conditions are carefully controlled to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, is essential to achieve high efficiency and consistency in production. The purification process often includes recrystallization and chromatography techniques to isolate the compound in its pure form .
化学反应分析
Types of Reactions
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
科学研究应用
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials
作用机制
The mechanism of action of 4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The naphthyl group contributes to the compound’s ability to intercalate with DNA, potentially disrupting cellular processes. The dioxo-isoindolinecarboxylate moiety plays a role in stabilizing the compound’s structure and enhancing its reactivity .
相似化合物的比较
Similar Compounds
4-Nitrophenyl acetate: Shares the nitrophenyl group but lacks the naphthyl and dioxo-isoindolinecarboxylate moieties.
1-Naphthyl acetate: Contains the naphthyl group but lacks the nitrophenyl and dioxo-isoindolinecarboxylate moieties.
4-Nitrophenyl α-L-arabinofuranoside: Contains the nitrophenyl group but has a different sugar moiety instead of the naphthyl and dioxo-isoindolinecarboxylate groups.
Uniqueness
4-NITROPHENYL 2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C25H14N2O6 |
|---|---|
分子量 |
438.4g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C25H14N2O6/c28-23-20-13-8-16(25(30)33-18-11-9-17(10-12-18)27(31)32)14-21(20)24(29)26(23)22-7-3-5-15-4-1-2-6-19(15)22/h1-14H |
InChI 键 |
ZTQQIFGDAKBWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-methylbenzohydrazide](/img/structure/B401679.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-methylbenzohydrazide](/img/structure/B401680.png)
![2-[2-(2,4-Dichlorobenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B401684.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-hydroxybenzohydrazide](/img/structure/B401685.png)
![1-[(3-bromophenyl)carbonyl]-3-ethyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B401686.png)
![2-[2-(4-Methylbenzoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B401688.png)
![[2-[(E)-[[4-(2,2-dimethylpropanoylamino)benzoyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B401690.png)
![2-(2-{4-[(2,2-Dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B401693.png)

![[2-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B401695.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B401697.png)
![2-[2-(4-Methoxybenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B401698.png)
![[2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate](/img/structure/B401700.png)
